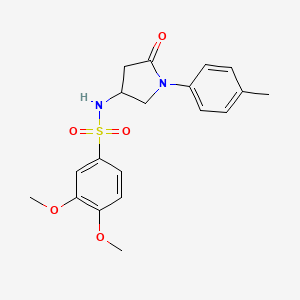

3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-4-6-15(7-5-13)21-12-14(10-19(21)22)20-27(23,24)16-8-9-17(25-2)18(11-16)26-3/h4-9,11,14,20H,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUMEMBONUDDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,4-Dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is , with a molecular weight of approximately 374.46 g/mol. The structure features a benzenesulfonamide core, a pyrrolidine ring, and methoxy groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.46 g/mol |

| CAS Number | 905683-84-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an enzyme inhibitor , binding to active or allosteric sites to prevent substrate interaction and catalysis. This mechanism is crucial in understanding its potential therapeutic applications.

Pharmacological Activities

Research indicates that 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide exhibits a range of biological activities:

1. Antitumor Activity

Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antitumor effects. For example, related compounds have demonstrated inhibitory activity against key cancer-related enzymes such as BRAF(V600E) and EGFR, suggesting potential in cancer therapy .

2. Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. Certain derivatives showed promising results in reducing inflammation markers and exhibiting analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Properties

In vitro tests have indicated that some pyrrolidine derivatives possess antibacterial and antifungal activities. The presence of specific substituents in the structure has been linked to enhanced antimicrobial efficacy against various pathogens .

Case Studies

Several studies have explored the biological activity of compounds related to 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide:

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of related pyrrolidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrrolidine derivatives, where compounds were tested for their ability to inhibit COX enzymes. Results showed that some derivatives had IC50 values lower than standard anti-inflammatory drugs, highlighting their potential as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide, a comparison with analogous sulfonamide derivatives is presented below. Key structural and functional differences are highlighted to elucidate structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Key Observations:

Structural Variations and Target Specificity: The pyrrolidinone core in the target compound differentiates it from Ro-61-8048 (thiazole-based) and chromenone-containing analogs. Pyrrolidinones are associated with improved solubility and metabolic stability compared to heterocyclic thiazoles or chromenones . The 3,4-dimethoxybenzenesulfonamide moiety is conserved across multiple analogs, suggesting its critical role in binding to enzymatic active sites (e.g., KMO or kinases).

Pharmacological Implications: Ro-61-8048 demonstrates robust KMO inhibition, elevating neuroprotective kynurenic acid (KYNA) levels in Parkinson’s models. In contrast, the target compound’s pyrrolidinone core may alter selectivity or potency due to steric or electronic effects . Chromenone-pyrazolopyrimidine hybrids (e.g., Example 53 in ) highlight the importance of fused heterocycles for kinase inhibition, a feature absent in the target compound.

Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 3,4-dimethoxybenzenesulfonyl chloride and a pyrrolidinone amine precursor. This contrasts with the Suzuki-Miyaura cross-coupling used for chromenone derivatives , which introduces complexity but enables modular diversification.

Vorbereitungsmethoden

Cyclization Strategies for 5-Oxo-1-(p-Tolyl)Pyrrolidine

The pyrrolidine ring is typically constructed via cyclization reactions. A widely adopted method involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles (Figure 1A). For example, reacting p-toluidine with ethyl acetoacetate under acidic conditions generates an enamine intermediate, which undergoes cyclization to form 5-oxopyrrolidine.

Alternative route :

- Michael Addition : Ethyl acrylate and p-toluidine react to form a β-amino ester, followed by intramolecular cyclization under basic conditions to yield 5-oxo-pyrrolidine.

- Oxidation of Pyrrolidinone : Starting from 1-(p-tolyl)pyrrolidin-3-ol, oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 5-oxo group.

Introduction of the p-Tolyl Group

The p-tolyl substituent is introduced via nucleophilic aromatic substitution or reductive amination:

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of p-toluidine with a pyrrolidine precursor bearing a leaving group (e.g., bromide).

- Reductive Amination : Condensation of pyrrolidin-3-amine with p-tolualdehyde in the presence of NaBH₃CN.

Sulfonamide Coupling

Classical Sulfonyl Chloride-Amine Reaction

The most direct method involves reacting 3,4-dimethoxybenzenesulfonyl chloride with 5-oxo-1-(p-tolyl)pyrrolidin-3-amine:

- Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride :

Electrochemical Oxidative Coupling

An innovative approach utilizes electrochemical oxidation to form sulfonamides directly from thiols and amines:

- Reaction Setup :

- Procedure :

Alternative Routes and Optimization

Sulfonate Ester Aminolysis (Patent WO2004020401A1)

Ethyl 3,4-dimethoxybenzenesulfonate reacts with the pyrrolidine amine under thermal conditions:

Microwave-Assisted Synthesis

Accelerates coupling reactions:

- Mix sulfonyl chloride (1.1 eq) and amine (1.0 eq) in DMF.

- Microwave at 100°C for 15 minutes.

- Yield: 80%.

Comparative Analysis of Methods

Structural Confirmation and Characterization

NMR Spectroscopy :

Mass Spectrometry :

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.